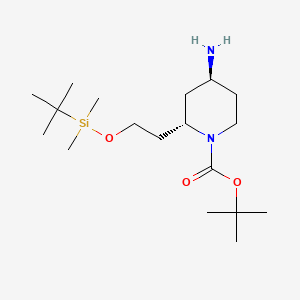
5-Bromo-3-butyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-butyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound has a bromine atom at the 5th position and a butyl group at the 3rd position on the triazole ring. The molecular formula of this compound is C6H10BrN3 , and it has a molecular weight of 204.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-butyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to 50°C
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or PCC in solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products
Substitution: Formation of 5-azido-3-butyl-1H-1,2,4-triazole, 5-thio-3-butyl-1H-1,2,4-triazole, or 5-alkoxy-3-butyl-1H-1,2,4-triazole.
Oxidation: Formation of 3-butyl-5-bromo-1H-1,2,4-triazole-4-carboxylic acid.
Reduction: Formation of 3-butyl-5-bromo-1,2-dihydro-1H-1,2,4-triazole.
Applications De Recherche Scientifique
5-Bromo-3-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-butyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromine atom and butyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering their conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-1H-1,2,4-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1H-1,2,4-triazole: Lacks the butyl group, affecting its solubility and biological activity.
5-Bromo-3-methyl-1H-1,2,4-triazole: Has a methyl group instead of a butyl group, leading to variations in chemical properties and uses.
Uniqueness
5-Bromo-3-butyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological activity. Its combination of substituents makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C6H10BrN3 |
|---|---|
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
3-bromo-5-butyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H,8,9,10) |
Clé InChI |
XTDJAXNDLFIDQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)

![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
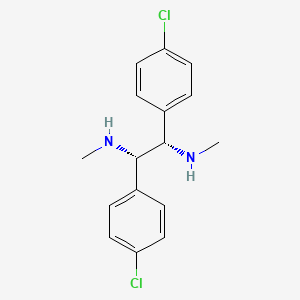

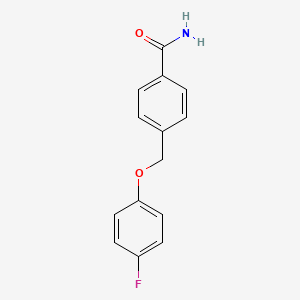


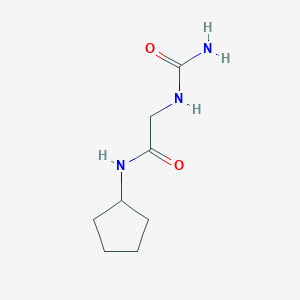
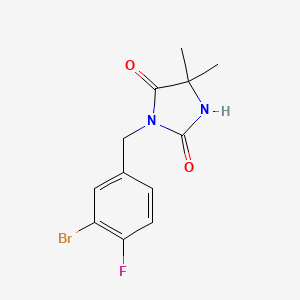
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
